molecular formula C18H13F3N2O2 B11364146 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11364146
M. Wt: 346.3 g/mol
InChI Key: NKZJDJGVDPMPKR-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in This compound distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H13F3N2O2/c1-11-6-8-12(9-7-11)16-10-15(23-25-16)17(24)22-14-5-3-2-4-13(14)18(19,20)21/h2-10H,1H3,(H,22,24)

InChI Key

NKZJDJGVDPMPKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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